molecular formula C13H21Cl2NO2 B2399070 1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 2830-07-1

1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No.: B2399070
CAS No.: 2830-07-1
M. Wt: 294.22
InChI Key: PNDXYSJROLRGSD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by the presence of a chloro-substituted phenoxy group, an isopropylamino group, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenated propanol derivative under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then subjected to nucleophilic substitution with isopropylamine to introduce the isopropylamino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and an appropriate solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has various scientific research applications, including:

    Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in conditions like hypertension and arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-blocker with a different pharmacokinetic profile.

    Metoprolol: A beta-blocker with similar therapeutic uses but different metabolic pathways.

Uniqueness

1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the phenoxy ring and the presence of an isopropylamino group. These structural features may confer distinct pharmacological properties and metabolic stability compared to other beta-blockers.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.ClH/c1-9(2)15-7-11(16)8-17-12-4-5-13(14)10(3)6-12;/h4-6,9,11,15-16H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDXYSJROLRGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNC(C)C)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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